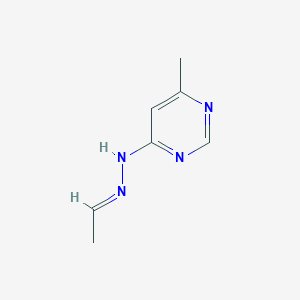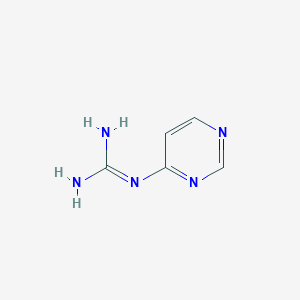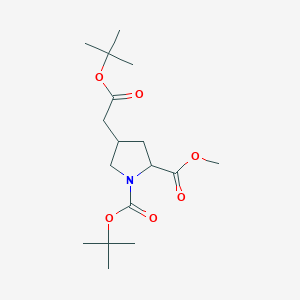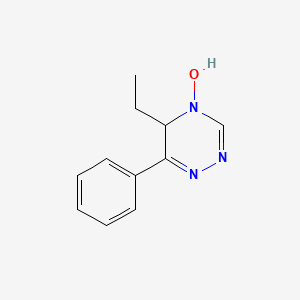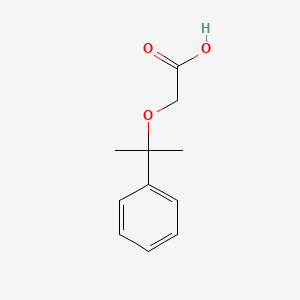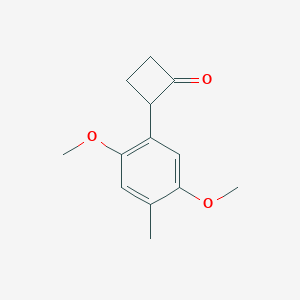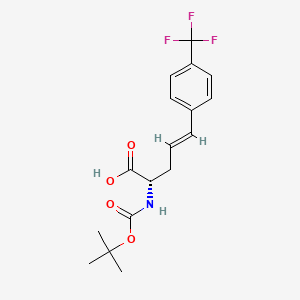
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid typically involves multiple steps, starting from simpler precursors. One common approach is to use a chiral starting material to ensure the desired stereochemistry. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the pent-4-enoic acid moiety to a single bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
科学的研究の応用
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- (S)-2-((Tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-methylphenyl)pent-4-enoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-chlorophenyl)pent-4-enoic acid
Uniqueness
Compared to these similar compounds, (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where enhanced lipophilicity, metabolic stability, or specific electronic effects are desired.
特性
分子式 |
C17H20F3NO4 |
|---|---|
分子量 |
359.34 g/mol |
IUPAC名 |
(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[4-(trifluoromethyl)phenyl]pent-4-enoic acid |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-13(14(22)23)6-4-5-11-7-9-12(10-8-11)17(18,19)20/h4-5,7-10,13H,6H2,1-3H3,(H,21,24)(H,22,23)/b5-4+/t13-/m0/s1 |
InChIキー |
XVGAZRHYUWYZMX-IHVVCDCBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



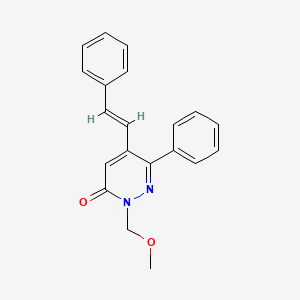


![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
